Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate is a synthetic organic compound belonging to the class of coumarin derivatives. This compound, characterized by its unique chemical structure, has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through several methods, primarily involving the condensation of specific starting materials under controlled conditions. The synthesis typically employs reagents such as methyl chloroformate and bases like pyridine, which facilitate the formation of the desired product.
Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate is classified as a benzopyran derivative, specifically a coumarin. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticoagulant activities.
The synthesis of methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate can be achieved through various methods:
The reaction conditions are crucial for optimizing yield and purity. Purification methods such as recrystallization or chromatography are employed post-synthesis to isolate the product effectively.
Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-1-benzopyran-6-carboxylate has the following molecular structure:
Property | Data |
---|---|
Molecular Formula | C13H14O5 |
Molecular Weight | 250.25 g/mol |
IUPAC Name | Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3H-chromene-5-carboxylate |
InChI | InChI=1S/C13H14O5/c1-13(2)6... |
InChI Key | FCQZQXZBDRHPMO-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC(=O)OC2=CC(=CC(=C21)C(=O)OC)O)C |
The compound's structure features a benzopyran core with hydroxyl and carboxyl functional groups that contribute to its reactivity and biological activity.
Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-benzopyran can undergo several chemical reactions:
For these reactions, typical reagents include:
Major products from these reactions include:
The mechanism of action for methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-benzopyran involves its interaction with various biological targets:
These mechanisms contribute to its potential therapeutic applications in treating oxidative stress-related diseases and inflammatory conditions.
Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-benzopyran is typically characterized by:
Key chemical properties include:
Methyl 7-hydroxy-4,4-dimethyl-2-oxo-3,4-dihydro-2H-benzopyran has several scientific uses:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7